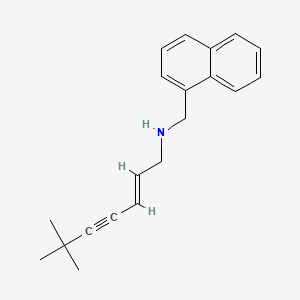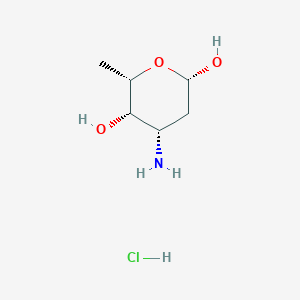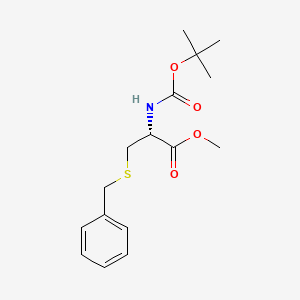
Éster metílico de N-Boc-S-bencil-L-cisteína
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-S-benzyl-L-cysteine Methyl Ester is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the sulfur atom. The methyl ester group is attached to the carboxyl group of the cysteine molecule. This compound is widely used in peptide synthesis and other chemical applications due to its stability and reactivity .
Aplicaciones Científicas De Investigación
N-Boc-S-benzyl-L-cysteine Methyl Ester is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and the preparation of cysteine-containing peptides and proteins.
Biology: In the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: As a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Boc-S-benzyl-L-cysteine Methyl Ester is primarily used in the synthesis of peptides and proteins containing cysteine residues. It interacts with various enzymes and proteins during these processes. For instance, it can be converted to dehydroalanine, which is a key intermediate in the synthesis of certain peptides . The Boc protecting group helps to prevent unwanted reactions during synthesis, ensuring that the cysteine residue is incorporated correctly into the peptide chain. Additionally, the benzyl group can be used to introduce specific functional groups into the peptide, enhancing its biochemical properties.
Cellular Effects
N-Boc-S-benzyl-L-cysteine Methyl Ester has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter the way these peptides interact with cell surface receptors, potentially modulating signaling pathways . Additionally, the presence of the Boc and benzyl groups can affect the stability and activity of the peptides, influencing their overall impact on cellular function.
Molecular Mechanism
The molecular mechanism of N-Boc-S-benzyl-L-cysteine Methyl Ester involves several key interactions at the molecular level. The Boc protecting group is electron-withdrawing, which can decrease the electron density on the nitrogen atom, affecting its reactivity . This can influence the binding interactions of the compound with various biomolecules, including enzymes and proteins. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-S-benzyl-L-cysteine Methyl Ester can change over time. The stability of the compound is influenced by factors such as temperature and pH. For instance, the Boc protecting group can be cleaved under acidic conditions, leading to the formation of the free cysteine derivative . This can affect the compound’s activity and its interactions with other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of N-Boc-S-benzyl-L-cysteine Methyl Ester can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful. These effects are important to consider when using the compound in biochemical research.
Metabolic Pathways
N-Boc-S-benzyl-L-cysteine Methyl Ester is involved in several metabolic pathways. It interacts with enzymes such as peptidases, which cleave the Boc protecting group and convert the compound into its active form . This conversion is crucial for the compound’s incorporation into peptides and proteins. Additionally, the benzyl group can be metabolized by enzymes such as cytochrome P450, affecting the compound’s overall metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, N-Boc-S-benzyl-L-cysteine Methyl Ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity and the presence of specific targeting signals. These factors can affect the compound’s overall activity and its impact on cellular function.
Subcellular Localization
The subcellular localization of N-Boc-S-benzyl-L-cysteine Methyl Ester can have significant effects on its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the Boc protecting group can influence the compound’s localization by affecting its interactions with cellular membranes. This localization can impact the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-S-benzyl-L-cysteine Methyl Ester typically involves the protection of the amino and thiol groups of L-cysteine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The thiol group is then protected by benzylation using benzyl bromide in the presence of a base like sodium hydride. Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of N-Boc-S-benzyl-L-cysteine Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-S-benzyl-L-cysteine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc and benzyl protecting groups can be removed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection and hydrogenation for benzyl deprotection
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: L-cysteine derivatives without protecting groups
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-cysteine Methyl Ester: Similar structure but without the benzyl group on the sulfur atom.
Boc-S-benzyl-L-cysteine: Similar structure but without the methyl ester group.
N-Boc-S-benzyl-L-cysteinol: Similar structure but with a hydroxyl group instead of the ester group.
Uniqueness
N-Boc-S-benzyl-L-cysteine Methyl Ester is unique due to the combination of the Boc, benzyl, and methyl ester groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable reagent in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propiedades
IUPAC Name |
methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSUGVJXKJTBL-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

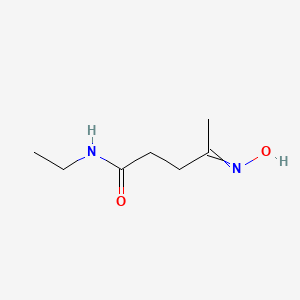



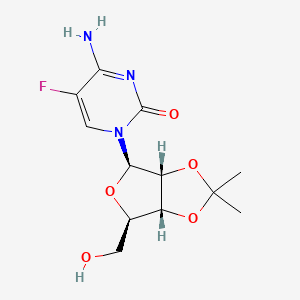
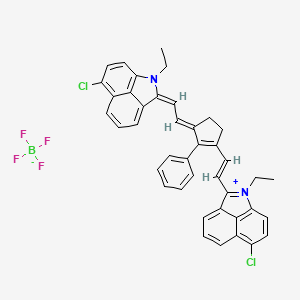

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)
